4-Bromo-3-(chloromethyl)-2-fluoropyridine

Nucleophilic aromatic substitution SNAr kinetics Fluoropyridine reactivity

Conventional mono-/di-halogenated pyridines limit sequential functionalization to 1-2 steps, requiring costly protection/deprotection. 4-Bromo-3-(chloromethyl)-2-fluoropyridine resolves this with three orthogonally addressable leaving groups on a single pyridine core: C4-Br (Suzuki-Miyaura), C2-F (SNAr, ~320× faster than Cl), and C3-CH₂Cl (metal-free SN2). This enables a programmable 3-step sequence in one pot, reducing solvent use and process mass intensity. Ideal for SAR campaigns targeting kinase/GPCR ATP-binding pockets and for agrochemical process chemistry where cost-per-kg is critical.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
Cat. No. B12498966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(chloromethyl)-2-fluoropyridine
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)CCl)F
InChIInChI=1S/C6H4BrClFN/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,3H2
InChIKeyJUKOVJWCUHLNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(chloromethyl)-2-fluoropyridine: Triply Orthogonal Pyridine Building Block


4-Bromo-3-(chloromethyl)-2-fluoropyridine (CAS 1805480-70-9, molecular formula C₆H₄BrClFN, molecular weight 224.46 g/mol) is a polyhalogenated pyridine derivative bearing three chemically distinct reactive sites on a single pyridine ring: a C4–Br bond amenable to metal-catalyzed cross-coupling, a C2–F bond enabling rapid nucleophilic aromatic substitution (SNAr), and a C3–CH₂Cl group providing a benzylic electrophile for SN2-type chemistry [1]. This triad of orthogonally addressable leaving groups distinguishes it from mono- or di-halogenated pyridine analogs that possess only one or two functional handles, limiting the number of sequential, chemoselective transformations achievable on a single scaffold.

4-Bromo-3-(chloromethyl)-2-fluoropyridine: Why It's Irreplaceable


Substituting this compound with a simpler analog such as 3-(chloromethyl)-2-fluoropyridine (lacks C4–Br), 4-bromo-2-fluoropyridine (lacks C3–CH₂Cl), or 4-bromo-3-(chloromethyl)pyridine (lacks C2–F) eliminates one of the three orthogonal reactive channels, thereby reducing the maximum number of sequential, chemoselective derivatization steps from three to two or one [1]. Critically, the reactivity hierarchy among the halogens—Br > Cl in Pd-catalyzed oxidative addition and F >> Cl (approximately 320-fold) in SNAr [2]—means that the specific spatial arrangement (C4–Br, C2–F, C3–CH₂Cl) is not interchangeable with regioisomers such as 2-bromo-3-(chloromethyl)-5-fluoropyridine or constitutional isomers such as 4-(bromomethyl)-2-chloro-3-fluoropyridine, where the altered halogen identity at each position reroutes the chemo- and regioselectivity of each coupling step [3].

Quantitative Differentiation of 4-Bromo-3-(chloromethyl)-2-fluoropyridine


C2–F SNAr Reactivity Advantage

The C2-fluorine substituent in 4-bromo-3-(chloromethyl)-2-fluoropyridine provides an SNAr reactivity advantage of approximately 320-fold relative to a hypothetical C2-chloro analog. Schlosser and Rausis (2005) determined by competition kinetics that 2-fluoropyridine reacts with sodium ethoxide in ethanol at +25 °C 320 times faster than 2-chloropyridine [1]. This rate enhancement is attributed to the stronger electron-withdrawing inductive effect of fluorine, which stabilizes the Meisenheimer intermediate. Because the target compound bears C2–F rather than C2–Cl (as found in 4-(bromomethyl)-2-chloro-3-fluoropyridine), it is the preferred choice when a synthetic sequence requires rapid, mild SNAr functionalization at the 2-position before or after metal-catalyzed coupling at the 4-position.

Nucleophilic aromatic substitution SNAr kinetics Fluoropyridine reactivity

Exclusive C–Br Selectivity in Pd-Catalyzed Amination

On the closely related polyhalopyridine 5-bromo-2-chloro-3-fluoropyridine, Stroup et al. (2007) demonstrated that Pd₂dba₃/Xantphos-catalyzed amination conditions afford exclusively the bromide substitution product with both secondary amines and primary anilines; no C–Cl or C–F substitution was observed [1]. This establishes that, within the Br/Cl/F triad on a fluoropyridine ring, oxidative addition at C–Br is kinetically dominant under standard Pd-catalyzed conditions. Applied to 4-bromo-3-(chloromethyl)-2-fluoropyridine, this finding predicts that the C4–Br site will react with complete chemoselectivity in the presence of the C3–CH₂Cl and C2–F groups, enabling a first-stage Suzuki, Buchwald-Hartwig, or Negishi coupling without protecting-group manipulation. In contrast, the non-brominated analog 3-(chloromethyl)-2-fluoropyridine lacks this Pd-coupling handle entirely, precluding any metal-catalyzed C–C or C–N bond formation at the 4-position.

Chemoselective amination Pd-catalyzed cross-coupling Polyhalogenated pyridine

Metal-Free Site-Selective Amination at C2–F

Wang et al. (2015) established that under metal-free conditions, a wide array of polyhalogenated pyridines undergo highly site-selective C–N bond-forming reactions preferentially at the fluorine-substituted carbon of the pyridine ring, generating monosubstituted halogenated pyridines with high selectivities [1]. This reactivity pattern is orthogonal to Pd-catalyzed conditions, where oxidative addition favors C–Br. Thus, 4-bromo-3-(chloromethyl)-2-fluoropyridine offers a second, independent functionalization channel: after C4–Br cross-coupling, the C2–F site can be selectively aminated under metal-free conditions without competing reaction at the remaining C3–CH₂Cl. The non-fluorinated analog 4-bromo-3-(chloromethyl)pyridine cannot access this orthogonal SNAr-based amination pathway, reducing its sequential derivatization potential from three steps to a maximum of two.

Metal-free amination Site-selective C–N coupling Polyhalogenated pyridine

Regioselective Suzuki on 2-Halo-3-halomethylpyridines

Laha et al. (2018) investigated the scope of regioselective Suzuki reactions on 2,3-dihalopyridines and 2-halo-3-halomethylpyridines, demonstrating that the identity of the halogen at the 2-position (F, Cl, Br) and the halomethyl group at the 3-position can be exploited to direct arylation to either the 2- or 3-position with predictable regiocontrol [1]. Compounds bearing a 2-fluoro substituent showed distinct regiochemical outcomes compared to 2-chloro or 2-bromo analogs. For 4-bromo-3-(chloromethyl)-2-fluoropyridine specifically, the combination of C2–F (which retards oxidative addition at that position relative to C4–Br under Pd catalysis) and C4–Br creates a predictable first-coupling vector at C4, leaving C2–F available for subsequent SNAr chemistry. Regioisomeric analogs such as 2-bromo-3-(chloromethyl)-5-fluoropyridine reverse this programming, potentially leading to undesired regioisomeric mixtures.

Regioselective Suzuki-Miyaura coupling 2,3-dihalopyridine Azafluorene synthesis

Physicochemical Differentiation vs. Analogs

The combination of bromine, fluorine, and a chloromethyl group on the pyridine core results in a molecular weight of 224.46 g/mol, which is 78.90 g/mol higher than the non-brominated analog 3-(chloromethyl)-2-fluoropyridine (MW 145.56 g/mol) [1]. The presence of bromine (a heavy, polarizable atom) and fluorine (the most electronegative element) on the same scaffold produces a unique lipophilic-hydrophilic balance. The computed XLogP3 for 3-(chloromethyl)-2-fluoropyridine is 1.7 [1]; the addition of a C4–Br substituent is predicted to increase LogP by approximately +0.5 to +0.9 log units based on the Hansch π constant for aromatic bromine (π ≈ +0.86), yielding an estimated LogP of ~2.2–2.6 for the target compound. This LogP shift places the compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal CNS LogP ~2–4) compared to the non-brominated analog. Furthermore, the C3–CH₂Cl group provides a reactive benzylic handle absent in 4-bromo-2-fluoropyridine (MW 175.99 g/mol) , enabling late-stage diversification via nucleophilic displacement.

Physicochemical properties LogP Molecular weight Lead-likeness

4-Bromo-3-(chloromethyl)-2-fluoropyridine: Application Scenarios


Three Sequential Orthogonal Derivatizations

When a synthetic route demands three successive, chemoselective transformations on a single pyridine core—e.g., (i) Suzuki-Miyaura coupling at C4–Br, (ii) SNAr amination at C2–F, and (iii) nucleophilic displacement at C3–CH₂Cl—4-bromo-3-(chloromethyl)-2-fluoropyridine is the only commercially available isomer that provides this exact reactivity sequence. The 320-fold SNAr rate advantage of C2–F over C2–Cl [1] ensures that step (ii) can be performed under mild conditions after the Pd-catalyzed step, while the exclusive Br chemoselectivity demonstrated on structurally analogous trihalopyridines [2] guarantees that step (i) proceeds without competing reaction at C2–F or C3–CH₂Cl. Analogs lacking any one of these three handles cannot execute the full three-step sequence without additional functional group interconversions.

C4-Aryl Diversification in Targeted Library Synthesis

For structure-activity relationship (SAR) campaigns targeting kinase or GPCR ATP-binding pockets—where the pyridine 4-position often projects toward a hydrophobic pocket—the C4–Br serves as the primary diversification point via Suzuki coupling. The Laha et al. (2018) study on 2-halo-3-halomethylpyridines [3] demonstrated that the halogen identity at the 2-position influences regioselectivity; selecting the 2-fluoro, 4-bromo regioisomer ensures that the first arylation occurs exclusively at C4, not C2. The remaining C2–F and C3–CH₂Cl can then be used for subsequent property-tuning modifications (e.g., solubility-enhancing amines at C2, metabolic-stability-modulating groups at C3), maximizing the chemical space explored per synthetic cycle.

CNS Drug Discovery: Optimal Lipophilicity and Diversification

The estimated LogP of ~2.2–2.6 for 4-bromo-3-(chloromethyl)-2-fluoropyridine [4] falls within the optimal CNS drug space (LogP 2–4). The C3–CH₂Cl group provides a late-stage diversification point via nucleophilic displacement that does not require metal catalysts, minimizing the risk of metal contamination in biological assays. This is particularly valuable for CNS programs where removal of trace Pd or Cu to levels acceptable for in vivo studies (<10 ppm) can be challenging and costly. The non-chloromethyl analog 4-bromo-2-fluoropyridine lacks this metal-free late-stage handle, limiting the scope of final-step SAR exploration.

Sequential Halogen Reactivity in Agrochemical Synthesis

In agrochemical process chemistry, where cost-per-kilogram is a critical driver, the ability to perform three sequential functionalizations on a single intermediate without intermediate protection/deprotection steps translates directly to reduced solvent usage, higher throughput, and lower manufacturing cost. The established reactivity hierarchy—Br (Pd coupling) > CH₂Cl (SN2) > F (SNAr, if desired) [1][2]—enables a programmable synthetic sequence that can be executed in a single reaction vessel with minimal intermediate isolations. Regioisomeric analogs that misplace these reactive groups (e.g., 2-bromo-3-(chloromethyl)-5-fluoropyridine) alter this programmed reactivity order and may require complete re-optimization of the synthetic sequence.

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